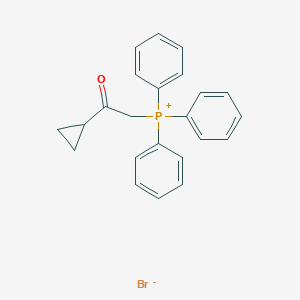
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide is a chemical compound with the molecular formula C23H22BrOP . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphonium core with three phenyl groups and a 2-cyclopropyl-2-oxoethyl group attached to it .Scientific Research Applications
Proteomics Research
(2-Cyclopropyl-2-oxoethyl)triphenyl-phosphonium Bromide: is utilized in proteomics research due to its biochemical properties . Its molecular structure allows for interaction with various proteins, which can be pivotal in understanding protein functions, interactions, and expression levels in different biological contexts.
Ionic Liquid Applications
This compound is also used to address challenges in the field of ionic liquids . Ionic liquids have unique properties such as low volatility and high thermal stability, making them suitable for a range of applications including green chemistry, electrochemistry, and catalysis.
Catalysis
Phosphonium salts, including (2-Cyclopropyl-2-oxoethyl)triphenyl-phosphonium Bromide , are known for their catalytic abilities . They can act as phase-transfer catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Extractive Desulfurization
In environmental science, this compound has been explored as a potential catalyst and extractant in extractive desulfurization processes . It can assist in removing sulfur from fuels, which is crucial for reducing air pollution and acid rain.
properties
IUPAC Name |
(2-cyclopropyl-2-oxoethyl)-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22OP.BrH/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAVKMSNYQSQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600605 |
Source


|
| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide | |
CAS RN |
112849-15-7 |
Source


|
| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

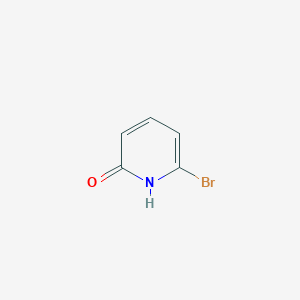
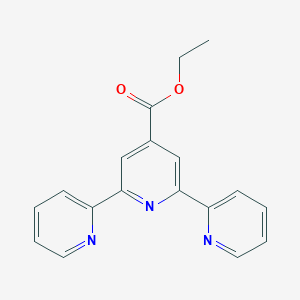
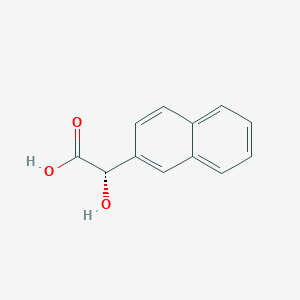

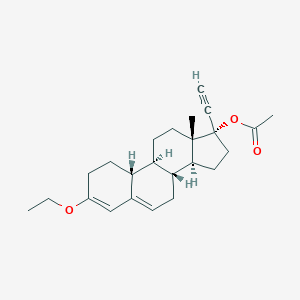


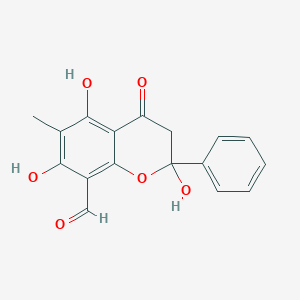

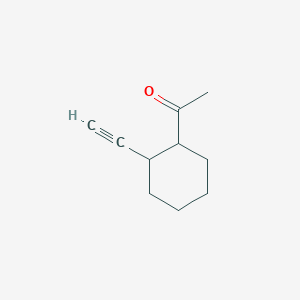

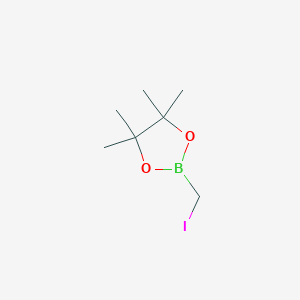
![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
